2,2'-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane)
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Overview
Description
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) is a chemical compound known for its antimicrobial properties. It is effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi . This compound is often used in various industrial and scientific applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) typically involves the reaction of 1,2-dibromo-5-nitrobenzene with 1,3-dioxane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying microbial growth inhibition and enzyme activity.
Medicine: It is explored for potential use in developing antimicrobial agents and preservatives for pharmaceutical formulations.
Industry: The compound is used as a preservative in various industrial products, including cosmetics and personal care items
Mechanism of Action
The antimicrobial activity of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) is primarily due to its ability to promote the oxidation of essential protein thiols. This oxidation inhibits enzyme activity, leading to the inhibition of microbial growth. The compound targets various molecular pathways involved in microbial metabolism, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) can be compared with other similar compounds such as:
5-Bromo-5-nitro-1,3-dioxane: A simpler analog with similar antimicrobial properties.
1,3-Diacetylbenzene: Another compound with a benzene ring substituted with different functional groups, used in various chemical applications.
The uniqueness of 2,2’-(1,2-Phenylene)bis(5-bromo-5-nitro-1,3-dioxane) lies in its dual functional groups (bromo and nitro) attached to the dioxane ring, which enhances its reactivity and antimicrobial efficacy.
Properties
CAS No. |
92448-55-0 |
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Molecular Formula |
C14H14Br2N2O8 |
Molecular Weight |
498.08 g/mol |
IUPAC Name |
5-bromo-2-[2-(5-bromo-5-nitro-1,3-dioxan-2-yl)phenyl]-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C14H14Br2N2O8/c15-13(17(19)20)5-23-11(24-6-13)9-3-1-2-4-10(9)12-25-7-14(16,8-26-12)18(21)22/h1-4,11-12H,5-8H2 |
InChI Key |
OFAWMHJKBXEKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2C3OCC(CO3)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
Origin of Product |
United States |
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